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Compound of Interest

Compound Name: Unc-CA359

Cat. No.: B12396089 Get Quote

A comprehensive technical guide on the discovery, synthesis, and biological evaluation of

UNC-CA359, a promising 4-anilinoquinazoline-based inhibitor of Epidermal Growth Factor

Receptor (EGFR) with significant potential in the treatment of chordoma.

This document provides an in-depth overview of UNC-CA359, a novel small molecule inhibitor

targeting the Epidermal Growth Factor Receptor (EGFR). It is intended for researchers,

scientists, and drug development professionals interested in the medicinal chemistry,

pharmacology, and therapeutic potential of this compound.

Discovery and Rationale
UNC-CA359, also identified as compound 45 in its initial publication, emerged from a focused

drug discovery effort aimed at optimizing the 4-anilinoquinazoline scaffold for the inhibition of

EGFR in the context of chordoma. Chordoma is a rare, malignant bone tumor arising from

remnants of the notochord, and studies have implicated EGFR signaling in its pathology. The

discovery of UNC-CA359 was guided by a structure-activity relationship (SAR) campaign to

enhance potency and selectivity against EGFR.

Chemical Synthesis
The synthesis of UNC-CA359 follows a multi-step synthetic route characteristic of 4-

anilinoquinazoline derivatives. While the specific, step-by-step protocol for UNC-CA359 is

proprietary to its discovering institution, a general and plausible synthetic pathway can be

inferred from the broader literature on this class of compounds. The core 4-anilinoquinazoline
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scaffold is typically assembled through the condensation of an anthranilic acid derivative with a

formamide equivalent to form the quinazolinone core, followed by chlorination and subsequent

nucleophilic aromatic substitution with the appropriate aniline.

Hypothetical Synthetic Pathway:
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Caption: A plausible synthetic route to UNC-CA359.

Biological Activity and Data
UNC-CA359 has demonstrated potent and selective inhibitory activity against EGFR and has

shown promising anti-proliferative effects in chordoma cell lines.

Kinase Inhibition
The primary target of UNC-CA359 is the Epidermal Growth Factor Receptor (EGFR). It also

exhibits activity against other kinases at higher concentrations.

Target Kinase IC50 (nM)

EGFR 18
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Collateral Kinase Targets Kᵢ (nM)

GAK 3.4

SLK 330

STK10 75

IC50: Half-maximal inhibitory concentration. Kᵢ:

Inhibitory constant.

In Vitro Cell-Based Assays
UNC-CA359 has been evaluated for its anti-proliferative activity against a panel of chordoma

cell lines and a normal human fibroblast cell line (WS1) to assess selectivity.

Cell Line Histology IC50 (µM)

CH22 Chordoma 1.2

U-CH12 Chordoma 3.0

UM-Chor1 Chordoma 60

U-CH7 Chordoma 74

WS1 Normal Fibroblast >100

Mechanism of Action and Signaling Pathway
UNC-CA359 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding

to the ATP-binding pocket of the EGFR kinase domain, it prevents the phosphorylation and

activation of downstream signaling pathways that are crucial for cell proliferation, survival, and

differentiation. In chordoma, where EGFR signaling is often dysregulated, this inhibition can

lead to a reduction in tumor cell growth and survival.
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Caption: EGFR signaling pathway and the inhibitory action of UNC-CA359.
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Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific

findings. The following outlines the general methodologies employed in the characterization of

UNC-CA359.

Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the IC50 of the compound against the

target kinase. A common method involves a radiometric assay or a fluorescence-based assay.

Workflow:

Prepare kinase reaction
buffer with ATP and
substrate peptide

Add UNC-CA359 at
varying concentrations

Initiate reaction with
purified EGFR kinase

Incubate at room
temperature

Stop reaction and
quantify phosphorylated

substrate
Calculate IC50 value
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Caption: General workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (General Protocol)
The anti-proliferative activity of UNC-CA359 in cancer cell lines is typically assessed using a

cell viability assay, such as the MTT or CellTiter-Glo assay.

Workflow:

Seed chordoma cells
in 96-well plates

Treat cells with serial
dilutions of UNC-CA359 Incubate for 72 hours Add viability reagent

(e.g., MTT, CellTiter-Glo)
Measure signal

(absorbance or luminescence) Determine IC50 values
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Caption: General workflow for a cell proliferation assay.

Conclusion and Future Directions
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UNC-CA359 is a potent and selective inhibitor of EGFR with demonstrated in vitro activity

against chordoma cell lines. Its 4-anilinoquinazoline scaffold represents a well-established

pharmacophore for kinase inhibition. The presented data underscores the potential of UNC-
CA359 as a valuable research tool and a starting point for the development of novel

therapeutics for chordoma. Further investigation, including in vivo efficacy studies in relevant

animal models and comprehensive pharmacokinetic and toxicological profiling, is warranted to

fully elucidate its therapeutic potential. The high-contrast diagrams and structured data tables

provided in this guide are intended to facilitate a clear and thorough understanding of the core

attributes of UNC-CA359 for the scientific community.

To cite this document: BenchChem. [Unveiling UNC-CA359: A Potent EGFR Inhibitor for
Chordoma]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396089#unc-ca359-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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